![molecular formula C17H14I2O2 B13643202 (R)-4,4'-Diiodo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B13643202.png)
(R)-4,4'-Diiodo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4,4’-Diiodo-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-7,7’-diol is a complex organic compound characterized by its unique spirobi[indene] structure. This compound features two iodine atoms and two hydroxyl groups, making it a valuable molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4,4’-Diiodo-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-7,7’-diol typically involves multiple steps, starting from readily available precursors. One common method involves the iodination of a spirobi[indene] precursor, followed by the introduction of hydroxyl groups through controlled oxidation reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
®-4,4’-Diiodo-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-7,7’-diol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the iodine atoms or convert the hydroxyl groups to other functional groups.
Substitution: The iodine atoms can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in different applications.
Scientific Research Applications
Chemistry
In chemistry, ®-4,4’-Diiodo-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-7,7’-diol is used as a building block for synthesizing more complex molecules. Its unique structure and reactivity make it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used as a probe to study specific biochemical pathways. Its ability to undergo various chemical transformations allows researchers to modify it for targeted applications, such as labeling or imaging studies.
Medicine
In medicine, derivatives of ®-4,4’-Diiodo-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-7,7’-diol may be explored for their potential therapeutic properties. The compound’s reactivity and functional groups can be leveraged to design new drugs or diagnostic agents.
Industry
In industrial applications, this compound can be used in the synthesis of advanced materials, such as polymers or coatings. Its unique properties make it suitable for developing high-performance materials with specific characteristics.
Mechanism of Action
The mechanism of action of ®-4,4’-Diiodo-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-7,7’-diol involves its interaction with specific molecular targets. The iodine atoms and hydroxyl groups play a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound’s structure enables it to interact with enzymes or receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
4,4’-Diiodo-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-7,7’-diol: A similar compound without the ®-configuration.
4,4’-Dibromo-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-7,7’-diol: A compound with bromine atoms instead of iodine.
4,4’-Dichloro-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-7,7’-diol: A compound with chlorine atoms instead of iodine.
Uniqueness
®-4,4’-Diiodo-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-7,7’-diol is unique due to its specific ®-configuration and the presence of iodine atoms. This configuration can influence its reactivity and interactions with other molecules, making it distinct from its analogs with different halogens or configurations.
Properties
Molecular Formula |
C17H14I2O2 |
|---|---|
Molecular Weight |
504.10 g/mol |
IUPAC Name |
7,7'-diiodo-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol |
InChI |
InChI=1S/C17H14I2O2/c18-11-1-3-13(20)15-9(11)5-7-17(15)8-6-10-12(19)2-4-14(21)16(10)17/h1-4,20-21H,5-8H2 |
InChI Key |
RABBCBANGSZBLO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC3=C(C=CC(=C32)O)I)C4=C(C=CC(=C41)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


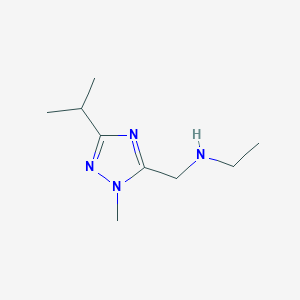
![Thiourea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-phenyl-](/img/structure/B13643133.png)
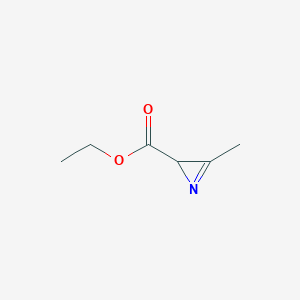

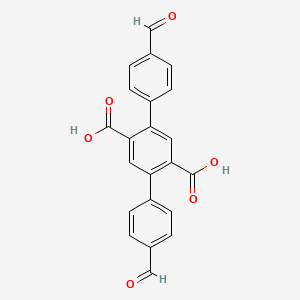

![(2S)-6-amino-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]hexanoic acid](/img/structure/B13643164.png)
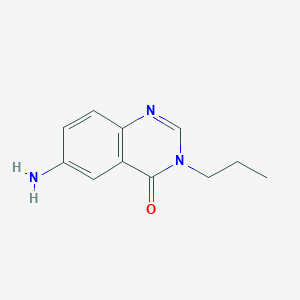
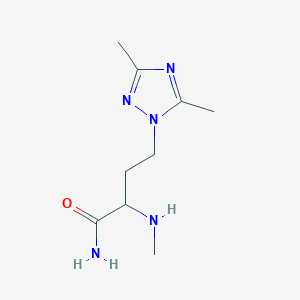
![[5-(2,4-Dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13643182.png)

![(1R,5S)-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B13643189.png)


